

Understanding the basics of HIV-1 reverse transcriptase

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Core of HIV-1 Reverse Transcriptase

Introduction to HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) is a pivotal enzyme in the viral life cycle, responsible for converting the single-stranded RNA genome of the virus into a double-stranded DNA molecule.^{[1][2][3]} This process, known as reverse transcription, is a hallmark of retroviruses and is essential for the integration of the viral genetic material into the host cell's genome.^{[1][2]} The integrated viral DNA, or provirus, can then be transcribed and translated by the host cell's machinery to produce new viral particles.^[2] Due to its critical role in viral replication, HIV-1 RT is a primary target for antiretroviral therapy.^{[3][4]} More than half of the currently approved drugs for treating HIV-1 infections are inhibitors of this enzyme.^{[1][5]}

Structure of HIV-1 Reverse Transcriptase

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa), which are derived from the cleavage of the Gag-Pol polyprotein by the viral protease.^{[5][6]} The two subunits share a common N-terminus, but the p51 subunit lacks the C-terminal Ribonuclease H (RNase H) domain present in the p66 subunit.^{[5][6]}

The p66 subunit is catalytically active and contains both the DNA polymerase and RNase H active sites.^[5] It has a conformation often described as a right hand, with subdomains named fingers, palm, and thumb.^[7] The p51 subunit, despite having the same primary sequence as the N-terminal portion of p66, has a different three-dimensional structure and is catalytically

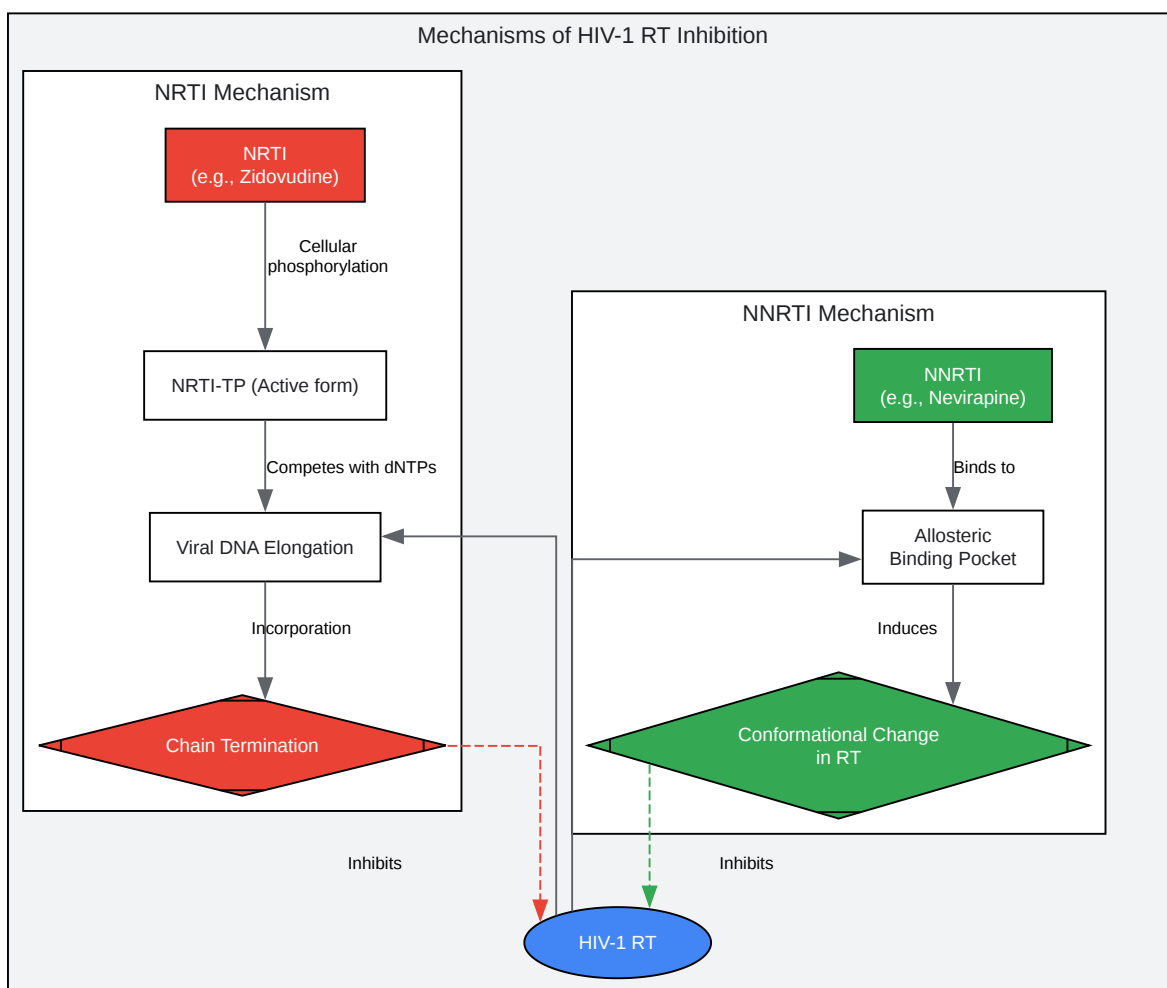
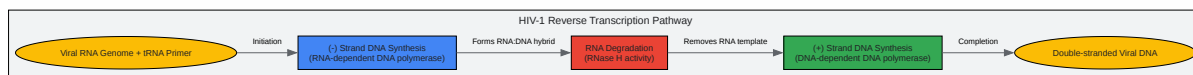
inactive, playing a more structural role.[8] The polymerase active site is located in the palm subdomain of p66 and contains three critical aspartic acid residues (D110, D185, and D186) that coordinate the catalytic metal ions.[5] The RNase H active site is situated at the C-terminus of the p66 subunit.[5]

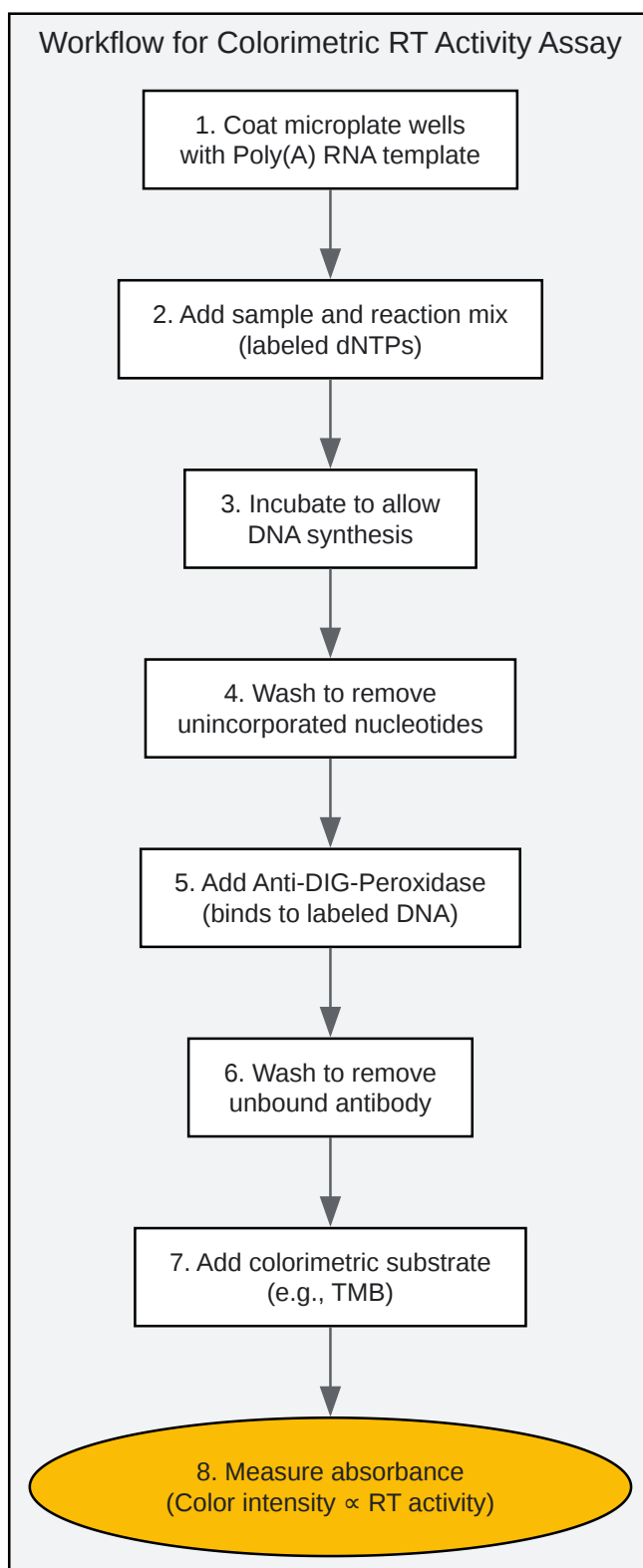
Enzymatic Functions and Mechanism of Reverse Transcription

HIV-1 RT possesses three distinct enzymatic activities that work in concert to accomplish reverse transcription:

- RNA-dependent DNA polymerase activity: Synthesizes a complementary DNA (cDNA) strand using the viral RNA genome as a template.[4][9]
- Ribonuclease H (RNase H) activity: Specifically degrades the RNA strand of the intermediate RNA:DNA hybrid.[3][6][9]
- DNA-dependent DNA polymerase activity: Synthesizes the second, complementary DNA strand, resulting in a double-stranded DNA molecule.[2][4]

The process of reverse transcription is complex and involves several key steps, initiated from a host-derived tRNA molecule (tRNA^{Lys3}) that acts as a primer.[5][10]





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- To cite this document: BenchChem. [Understanding the basics of HIV-1 reverse transcriptase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#understanding-the-basics-of-hiv-1-reverse-transcriptase]

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